molecular formula C10H24Cl2N2 B1289879 4-Aminomethyl-1-n-butylpiperidine 2hcl CAS No. 62281-15-6

4-Aminomethyl-1-n-butylpiperidine 2hcl

Cat. No.: B1289879
CAS No.: 62281-15-6
M. Wt: 243.21 g/mol
InChI Key: NTGFOFLKWPFVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Aminomethyl-1-n-butylpiperidine 2HCl involves several steps. One common synthetic route includes the reaction of 1-butylpiperidine with formaldehyde and hydrogen chloride to form the desired product. The reaction conditions typically involve:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Aminomethyl-1-n-butylpiperidine 2HCl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Aminomethyl-1-n-butylpiperidine 2HCl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving neurotransmitter systems and receptor binding.

    Medicine: Investigated for potential therapeutic uses in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Aminomethyl-1-n-butylpiperidine 2HCl involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the nervous system, influencing neurotransmitter release and receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Aminomethyl-1-n-butylpiperidine 2HCl can be compared with other similar compounds, such as:

  • 4-Aminomethyl-1-n-propylpiperidine
  • 4-Aminomethyl-1-n-ethylpiperidine
  • 4-Aminomethyl-1-n-methylpiperidine

These compounds share similar structural features but differ in the length of the alkyl chain attached to the piperidine ring. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical properties and biological activity.

Properties

IUPAC Name

(1-butylpiperidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-2-3-6-12-7-4-10(9-11)5-8-12;;/h10H,2-9,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGFOFLKWPFVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629405
Record name 1-(1-Butylpiperidin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62281-15-6
Record name 1-(1-Butylpiperidin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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